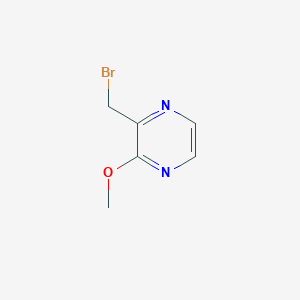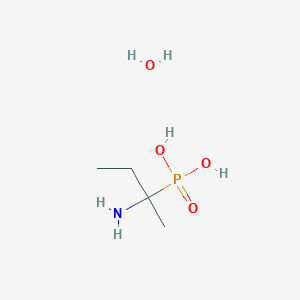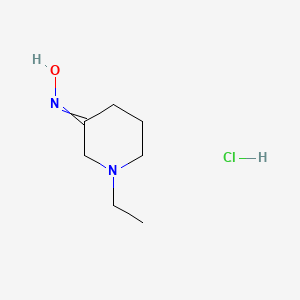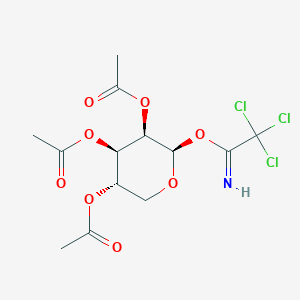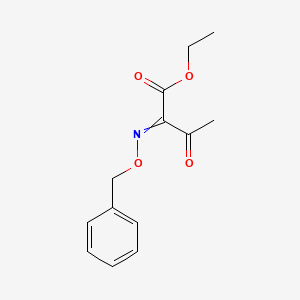
4-(3-(Trifluoromethoxy)phenyl)piperidine
Overview
Description
“4-(3-(Trifluoromethoxy)phenyl)piperidine” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 245.24 . It should be stored at room temperature .
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethoxy)phenyl)piperidine is not well understood. However, it is believed to act as a dopamine transporter inhibitor, which may be responsible for its potential therapeutic effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes, including movement, mood, and motivation. Inhibition of the dopamine transporter may increase the levels of dopamine in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine levels in the brain, which may have therapeutic effects. This compound has also been shown to have analgesic effects, reducing pain in animal models. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-(3-(Trifluoromethoxy)phenyl)piperidine is its versatility as a building block in the synthesis of various compounds. This compound can be used to synthesize a wide range of compounds with potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to cells in vitro at high concentrations. Therefore, caution should be exercised when working with this compound in the laboratory.
Future Directions
There are several future directions for research on 4-(3-(Trifluoromethoxy)phenyl)piperidine. One area of research is in the development of new drugs using this compound as a building block. This compound has been used in the synthesis of various compounds with potential therapeutic applications, and further research in this area may lead to the development of new drugs for the treatment of various diseases. Another area of research is in the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not well understood, and further research in this area may provide insights into its potential therapeutic effects. Finally, research on the toxicity of this compound is necessary to ensure its safe use in laboratory experiments and potential therapeutic applications.
Scientific Research Applications
4-(3-(Trifluoromethoxy)phenyl)piperidine has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the development of new drugs. This compound is a versatile building block that can be used to synthesize a wide range of compounds with potential therapeutic applications. This compound has been used in the synthesis of various compounds, including inhibitors of the dopamine transporter, which have potential applications in the treatment of Parkinson's disease and other neurological disorders.
Safety and Hazards
Safety information for this compound indicates that it may cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing thoroughly after handling; and using protective gloves, eye protection, and face protection .
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMHDWKGWKPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696065 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924275-17-2 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethoxy)phenyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



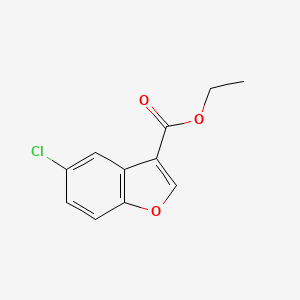


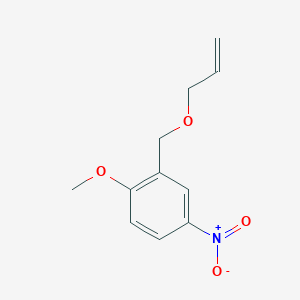

![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)

